molecular formula C17H17N5OS B1669744 Dabth CAS No. 72683-57-9

Dabth

Cat. No.: B1669744
CAS No.: 72683-57-9
M. Wt: 339.4 g/mol
InChI Key: VETMUHWKWZQFEY-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabth is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a thioxo group at the 2-position and an azo group linking two aromatic rings, one of which contains a dimethylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imidazolidinones typically involves the cyclization of diamides with ethynyl benziodoxolones through a double Michael addition reaction. This method utilizes hypervalent iodine compounds as electrophilic ynol synthons . The reaction conditions often include mild basic conditions to facilitate the chemoselective intermolecular N-alkenylation of the sulfonamide moiety and intramolecular cyclization of the amide moiety .

Industrial Production Methods

Industrial production of 4-imidazolidinones can be achieved through various methodologies, including the use of catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or its methyl derivative (MTBD) under solvent-free conditions . These catalysts promote the efficient synthesis of imidazolidinones from propargylamines, primary amines, and carbon dioxide.

Chemical Reactions Analysis

Types of Reactions

Dabth undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the azo group can produce hydrazo or amine derivatives.

Mechanism of Action

The mechanism of action of 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can act as a proteasome modulator, influencing the degradation of proteins within cells . It may also interact with enzymes involved in post-translational modifications, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- include other imidazolidinones and heterocyclic compounds with similar structural motifs, such as:

  • Imidazol-2-ones
  • Imidazol-4-ones
  • Thiazolidinones

Uniqueness

The uniqueness of 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- lies in its specific combination of functional groups, including the thioxo and azo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

72683-57-9

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

3-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H17N5OS/c1-21(2)14-7-3-12(4-8-14)19-20-13-5-9-15(10-6-13)22-16(23)11-18-17(22)24/h3-10H,11H2,1-2H3,(H,18,24)

InChI Key

VETMUHWKWZQFEY-FMQUCBEESA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-N,N-dimethylaminoazobenzene-4'-thiohydantoin
DABTH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabth
Reactant of Route 2
Reactant of Route 2
Dabth
Reactant of Route 3
Dabth
Reactant of Route 4
Reactant of Route 4
Dabth
Reactant of Route 5
Reactant of Route 5
Dabth
Reactant of Route 6
Dabth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.